Varenicline

Description

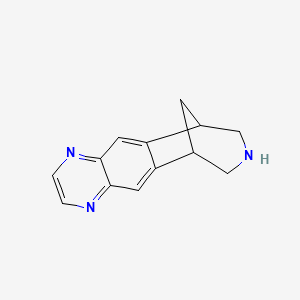

Structure

3D Structure

Properties

IUPAC Name |

(1S,12R)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1/h1-2,4-5,8-9,14H,3,6-7H2/t8-,9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQSHBVHOMNKWFT-DTORHVGOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC1C3=CC4=NC=CN=C4C=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CNC[C@H]1C3=CC4=NC=CN=C4C=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70891447 | |

| Record name | Varenicline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70891447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Varenicline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.77e-02 g/L | |

| Record name | Varenicline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

249296-44-4 | |

| Record name | Varenicline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0249296444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Varenicline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70891447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VARENICLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6HS99O8ZO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VARENICLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7591 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Varenicline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Varenicline's Mechanism of Action on Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of varenicline, a primary pharmacotherapy for smoking cessation, at nicotinic acetylcholine receptors (nAChRs). The document details this compound's binding affinities, functional activities, and its influence on downstream signaling pathways. Methodologies for key experiments are provided, alongside quantitative data and visual representations of cellular and systemic effects.

Core Mechanism of Action: A Dual Agonist-Antagonist Profile

This compound's efficacy in smoking cessation is attributed to its unique profile as a partial agonist at the α4β2 subtype of nicotinic acetylcholine receptors.[1][2] This dual action allows it to alleviate withdrawal symptoms and reduce the rewarding effects of nicotine.[2]

As a partial agonist , this compound binds to and activates α4β2 nAChRs, but to a significantly lesser degree than nicotine.[2][3] This moderate, sustained stimulation of the mesolimbic dopamine system helps to mitigate craving and withdrawal symptoms that occur during smoking cessation.[4]

Simultaneously, by occupying the α4β2 nAChR binding site, this compound acts as an antagonist in the presence of nicotine.[2][5] It competitively inhibits the binding of nicotine from tobacco smoke, thereby preventing the robust dopamine release that reinforces smoking behavior.[4][6]

While initially recognized for its high affinity and selectivity for the α4β2 subtype, further research has revealed that this compound also interacts with other nAChR subtypes, including α3β4, α6β2, and α7, which may contribute to its overall pharmacological effect.[7][8]

Quantitative Pharmacology of this compound

The interaction of this compound with various nAChR subtypes has been quantified through in vitro binding and functional assays. The following tables summarize key quantitative data from these studies.

Table 1: this compound Binding Affinities (Ki) at Nicotinic Acetylcholine Receptor Subtypes

| nAChR Subtype | Species | Radioligand | Ki (nM) | Reference |

| α4β2 | Human | [3H]-Epibatidine | 0.4 | [9] |

| α4β2 | Rat | [125I]-Epibatidine | 0.14 | [8] |

| α4β2 | Mouse | [125I]-Epibatidine | 0.11 | [7] |

| α6β2 | Rat | [125I]-α-CtxMII | 0.12 | [8] |

| α6β2 | Monkey | [125I]-α-CtxMII | 0.13 | [8] |

| α7 | Human | [125I]-α-Bungarotoxin | 125 | [9] |

| α3β4 | Human | [3H]-Epibatidine | - | - |

| α1βγδ (muscle) | Torpedo | [125I]-α-Bungarotoxin | >8000 | [9] |

The asterisk indicates the possible presence of other nicotinic subunits in the receptor complex.

Table 2: this compound Functional Activity (EC50 and Efficacy) at Nicotinic Acetylcholine Receptor Subtypes

| nAChR Subtype | Species/Expression System | EC50 (µM) | Efficacy (% of ACh or Nicotine) | Reference |

| α4β2 | Human (Xenopus oocytes) | - | - | [9] |

| α4β2 | Rat (Xenopus oocytes) | 2.3 | 13.4% (of ACh) | [10] |

| α6β2* (Dopamine Release) | Rat (Striatal Synaptosomes) | 0.007 | 49% (of Nicotine) | [8] |

| α6β2* (Dopamine Release) | Monkey (Striatal Synaptosomes) | 0.014 | - | [8] |

| α7 | Rat (Xenopus oocytes) | 18 | 93% (Full agonist of ACh) | [10] |

| α3β4 | Rat (Xenopus oocytes) | 55 | 75% (of ACh) | [10] |

| α3β2 | Rat (Xenopus oocytes) | - | <10% | [10] |

The asterisk indicates the possible presence of other nicotinic subunits in the receptor complex.

Signaling Pathways and Systemic Effects

This compound's interaction with nAChRs initiates a cascade of events at both the cellular and systemic levels, primarily impacting the brain's reward circuitry.

Modulation of the Mesolimbic Dopamine System

The primary therapeutic action of this compound is mediated through its effects on the mesolimbic dopamine system.[1] By acting as a partial agonist at α4β2 nAChRs on dopaminergic neurons in the ventral tegmental area (VTA), this compound stimulates a moderate release of dopamine in the nucleus accumbens (NAc).[6] This action is thought to be sufficient to reduce nicotine withdrawal symptoms. When a person smokes while on this compound, the drug's antagonist properties at these same receptors blunt the nicotine-induced surge in dopamine release, thus diminishing the rewarding and reinforcing effects of smoking.[6]

Cellular Signaling Downstream of α7 nAChR Activation

This compound acts as a full agonist at α7 nAChRs.[10] These receptors are highly permeable to calcium ions. Activation of α7 nAChRs by this compound leads to a significant influx of extracellular calcium. This increase in intracellular calcium can, in turn, activate various downstream signaling cascades, including the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and phospholipase C (PLC). In some cellular contexts, α7 nAChR activation has also been linked to the modulation of cyclic AMP (cAMP) levels. The clinical significance of this compound's action at α7 nAChRs in the context of smoking cessation is still under investigation.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of in vitro and in vivo experimental techniques. Detailed methodologies for key experiments are outlined below.

Radioligand Binding Assay for nAChRs

This protocol is for determining the binding affinity (Ki) of this compound for a specific nAChR subtype using a competition binding assay.

-

Materials:

-

Cell membranes from cell lines (e.g., HEK293) expressing the nAChR subtype of interest.

-

A high-affinity radiolabeled nAChR ligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7).

-

This compound solutions of varying concentrations.

-

A known nAChR agonist or antagonist for determining non-specific binding (e.g., nicotine).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing the cell membranes, radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a non-labeled ligand (for non-specific binding), or varying concentrations of this compound.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is for assessing the functional activity (EC50 and efficacy) of this compound at nAChRs expressed in Xenopus laevis oocytes.

-

Materials:

-

Mature female Xenopus laevis frogs.

-

cRNA encoding the subunits of the nAChR of interest.

-

Oocyte Ringers (OR-2) solution.

-

Collagenase solution.

-

Microinjection setup.

-

Two-electrode voltage clamp amplifier and recording chamber.

-

Glass microelectrodes filled with 3 M KCl.

-

Perfusion system.

-

This compound solutions of varying concentrations.

-

-

Procedure:

-

Harvest oocytes from an anesthetized Xenopus laevis frog.

-

Defolliculate the oocytes by incubation in collagenase solution.

-

Inject oocytes with the cRNA encoding the desired nAChR subunits and incubate for 2-7 days to allow for receptor expression.

-

Place an oocyte in the recording chamber and perfuse with OR-2 solution.

-

Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

-

Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

Apply acetylcholine or a standard agonist to elicit a maximal current response (Imax).

-

Apply varying concentrations of this compound and record the elicited currents.

-

Normalize the currents elicited by this compound to the maximal current elicited by the standard agonist.

-

Plot the normalized current against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the maximal efficacy (Emax) from the curve.

-

In Vivo Microdialysis and Fast-Scan Cyclic Voltammetry (FSCV)

This protocol is for measuring this compound-induced dopamine release in the nucleus accumbens of a freely moving rat.

-

Materials:

-

Adult male Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Microdialysis guide cannula and probes.

-

Surgical instruments.

-

Microinfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Fast-scan cyclic voltammetry system with carbon-fiber microelectrodes.

-

This compound solution for administration.

-

-

Procedure:

-

Anesthetize a rat and place it in a stereotaxic apparatus.

-

Surgically implant a guide cannula targeting the nucleus accumbens.

-

Allow the rat to recover from surgery for several days.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula and begin perfusing with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Simultaneously, insert a carbon-fiber microelectrode adjacent to the microdialysis probe.

-

Collect baseline dialysate samples and record baseline dopamine transients with FSCV.

-

Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.

-

Continue to collect dialysate samples and record dopamine transients for a set period after drug administration.

-

Analyze the dialysate samples for dopamine concentration using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Analyze the FSCV data to determine changes in the frequency and amplitude of dopamine transients.

-

Compare post-varenicline dopamine levels and release dynamics to the baseline measurements.

-

Conclusion

This compound's mechanism of action is a well-characterized example of a targeted pharmacological intervention for addiction. Its dual role as a partial agonist and antagonist at α4β2 nicotinic acetylcholine receptors provides a foundation for its clinical efficacy in smoking cessation. By moderately stimulating the mesolimbic dopamine system, it alleviates withdrawal symptoms, while its competitive inhibition of nicotine binding reduces the rewarding effects of smoking. Further research into its activity at other nAChR subtypes, such as α7, may reveal additional facets of its pharmacological profile and potential therapeutic applications. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of novel therapeutics targeting the nicotinic acetylcholine receptor system.

References

- 1. This compound Prevents LPS-Induced Inflammatory Response via Nicotinic Acetylcholine Receptors in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. An Unusual Pattern of Ligand-Receptor Interactions for the α7 Nicotinic Acetylcholine Receptor, with Implications for the Binding of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an α4β2 nicotinic acetylcholine receptor partial agonist, selectively decreases ethanol consumption and seeking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chronic treatment with this compound changes expression of four nAChR binding sites in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of α7 nicotinic acetylcholine receptors increases intracellular cAMP levels via activation of AC1 in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists this compound, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nicotinic acetylcholine receptor alpha 7 regulates cAMP signal within lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of α7 nicotinic acetylcholine receptors increases intracellular cAMP levels via activation of AC1 in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Varenicline: A Technical Guide to its Partial Agonism at α4β2 Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of varenicline's mechanism of action as a partial agonist at the α4β2 nicotinic acetylcholine receptor (nAChR), a key target in smoking cessation therapies. This compound's clinical efficacy is rooted in its unique interaction with this receptor, exhibiting both agonistic and antagonistic properties that alleviate withdrawal symptoms and reduce the rewarding effects of nicotine. This document details the quantitative pharmacology of this compound, outlines the experimental protocols used for its characterization, and visualizes the underlying signaling pathways.

Quantitative Pharmacology of this compound

This compound's interaction with the α4β2 nAChR is characterized by high binding affinity and partial efficacy relative to the endogenous ligand, acetylcholine, and to nicotine. This dual action is fundamental to its therapeutic effect.

Binding Affinity

This compound exhibits a high affinity for the α4β2 nAChR, binding more tightly than nicotine. This allows it to effectively compete with nicotine from tobacco smoke for the receptor binding site. The inhibition constant (Ki) is a measure of this binding affinity, with a lower Ki value indicating a higher affinity.

| Compound | Receptor Subtype | Ki (nM) | Species | Reference |

| This compound | α4β2 | 0.06 | Human | [1][2] |

| This compound | α4β2 | 0.4 ± 0.1 | Human | [3] |

| This compound | α4β2 | 0.14 | Rat | [4][5] |

| This compound | α4β2 | 0.19 | Monkey | [4][5] |

| Nicotine | α4β2 | 1 | Human | [1] |

| Nicotine | α4β2 | 6.1 | N/A | [3] |

| Cytisine | α4β2 | 0.17 | Human | [1][2] |

Note: The asterisk () indicates the possible presence of other nicotinic subunits in the receptor complex.*

Functional Efficacy and Potency

As a partial agonist, this compound activates the α4β2 nAChR but to a significantly lesser degree than a full agonist like nicotine. This moderate stimulation is sufficient to alleviate craving and withdrawal symptoms. The potency of this activation is measured by the half-maximal effective concentration (EC50), while the maximal efficacy (Emax) indicates the peak response relative to a full agonist.

| Compound | Receptor Subtype | EC50 (µM) | Efficacy vs. Acetylcholine (%) | Efficacy vs. Nicotine (%) | Species | Reference |

| This compound | α4β2 | N/A | N/A | 24 | Rat | [4][5] |

| This compound | α4β2 | 0.086 | N/A | N/A | Rat | [4][5] |

| This compound | α4β2 | 0.029 | N/A | N/A | Monkey | [4][5] |

| Nicotine | α4β2 | 5.42 | N/A | N/A | Rat | [4] |

| Nicotine | α4β2 | 1.21 | N/A | N/A | Monkey | [4] |

Note: The asterisk () indicates the possible presence of other nicotinic subunits in the receptor complex.*

In Vivo Dopamine Release

The rewarding effects of nicotine are primarily mediated by the release of dopamine in the mesolimbic pathway. This compound, as a partial agonist, elicits a moderate and sustained increase in dopamine release, which is thought to reduce cravings. Crucially, in the presence of nicotine, this compound acts as an antagonist, attenuating the surge in dopamine release typically caused by smoking.

| Compound | Effect on Dopamine Release | Brain Region | Species | Reference |

| This compound | ~60% of maximal nicotine effect | Nucleus Accumbens | Rat | |

| This compound + Nicotine | Reduced to the level of this compound alone | Nucleus Accumbens | Rat | |

| This compound | Significantly suppressed nicotine-induced dopamine release | Ventral Striatum | Human | [6][7] |

Experimental Protocols

The characterization of this compound's pharmacological profile relies on a suite of sophisticated experimental techniques. Detailed methodologies for the key experiments are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the α4β2 nAChR.

Methodology:

-

Receptor Source: Membranes from cell lines (e.g., HEK293) stably expressing the human α4β2 nAChR are commonly used.[2] Alternatively, brain tissue homogenates from rodents can be utilized for studying native receptors.[8]

-

Radioligand: A radiolabeled ligand with high affinity for the α4β2 receptor, such as [3H]-Epibatidine or [3H]-Cytisine, is used.[2][8]

-

Competitive Binding: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of unlabeled this compound.

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To measure the functional activity (efficacy and potency) of this compound at the α4β2 nAChR.

Methodology:

-

Oocyte Preparation: Oocytes are harvested from Xenopus laevis frogs and defolliculated.

-

cRNA Injection: Complementary RNA (cRNA) encoding the human α4 and β2 subunits of the nAChR is microinjected into the oocytes.[9] The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.

-

Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes filled with a conductive solution (e.g., 3M KCl).[9][10] One electrode measures the membrane potential, and the other injects current to clamp the voltage at a specific holding potential (e.g., -70 mV).[11]

-

Ligand Application: this compound at various concentrations is applied to the oocyte via the perfusion system.

-

Current Measurement: The activation of the nAChRs by this compound leads to an inward current (ion flow) across the oocyte membrane, which is measured by the amplifier.

-

Data Analysis: The peak current response at each concentration is measured and plotted to generate a dose-response curve. From this curve, the EC50 and the maximal response (relative to a full agonist like acetylcholine) are determined.

In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular dopamine levels in specific brain regions of freely moving animals.

Methodology:

-

Surgical Implantation: A guide cannula is stereotaxically implanted into the target brain region, such as the nucleus accumbens, of an anesthetized rodent. The animal is allowed to recover from surgery.[12]

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the brain. The probe consists of a semi-permeable membrane at its tip.[12]

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[12]

-

Dialysate Collection: Extracellular molecules, including dopamine, diffuse across the probe's membrane into the aCSF. The resulting fluid, termed the dialysate, is collected at regular intervals.[13]

-

Dopamine Quantification: The concentration of dopamine in the dialysate samples is measured using a highly sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Dopamine levels are typically expressed as a percentage of the baseline concentration, which is established before the administration of this compound or a control substance.

Signaling Pathways and Mechanism of Action

The therapeutic effects of this compound are a direct consequence of its interaction with α4β2 nAChRs within the brain's reward circuitry.

The Mesolimbic Dopamine System

The mesolimbic pathway, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is a critical component of the brain's reward system. Nicotine, by activating α4β2 nAChRs on dopamine neurons in the VTA, increases the firing rate of these neurons, leading to a surge of dopamine release in the NAc. This dopamine surge is associated with the pleasurable and reinforcing effects of smoking.

This compound's Dual Action

This compound's partial agonism at the α4β2 receptor results in a dual mechanism of action that is central to its efficacy as a smoking cessation aid:

-

Agonist Effect: In the absence of nicotine, this compound provides a low level of α4β2 receptor stimulation. This results in a modest and sustained increase in dopamine release in the NAc. This "agonist" action is believed to be sufficient to alleviate the craving and withdrawal symptoms experienced during smoking cessation.

-

Antagonist Effect: Due to its high binding affinity, this compound effectively occupies the α4β2 receptors. When an individual smokes, the nicotine from the cigarette is unable to bind to these occupied receptors. This "antagonist" action blocks the nicotine-induced surge in dopamine release, thereby diminishing the rewarding and reinforcing effects of smoking and reducing the likelihood of a full relapse.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Mechanism of this compound's Partial Agonism.

Caption: Workflow of a Radioligand Binding Assay.

Caption: Schematic of a Two-Electrode Voltage Clamp Setup.

Caption: Influence of Nicotine and this compound on the Mesolimbic Pathway.

References

- 1. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists this compound, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound is a potent partial agonist at α6β2* nicotinic acetylcholine receptors in rat and monkey striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Relationship of this compound Agonism of α4β2 Nicotinic Acetylcholine Receptors and Nicotine-Induced Dopamine Release in Nicotine-Dependent Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. In vivo dopamine measurements in the nucleus accumbens after nonanesthetic and anesthetic doses of propofol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of Varenicline: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Varenicline, marketed as Chantix® and Champix®, stands as a significant milestone in pharmacotherapy for smoking cessation. Its journey from a naturally occurring plant alkaloid to a globally approved medication is a compelling case study in rational drug design and development. This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of the this compound molecule. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key pathways and processes.

Discovery: From Natural Product to Targeted Therapeutic

The development of this compound is rooted in the chemical structure of cytisine, a natural alkaloid found in plants of the Fabaceae family, such as those from the Cytisus and Laburnum genera.[1] Historically, these plants were used as a tobacco substitute, hinting at the nicotinic activity of their constituents.[1] The realization that cytisine acts as a partial agonist at nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, provided the foundational rationale for a drug discovery program at Pfizer aimed at developing a more potent and selective smoking cessation aid.[1][2]

The core strategy was to modify the cytisine scaffold to enhance its affinity and selectivity for the α4β2 nAChR, the primary receptor subtype implicated in the reinforcing effects of nicotine in the brain.[2] This led to the synthesis of a series of novel compounds, culminating in the identification of this compound (6,7,8,9-tetrahydro-6,10-methano-6H-pyrazino[2,3-h][1]benzazepine) as a promising clinical candidate.[2]

Mechanism of Action: A Dual-Acting Partial Agonist

This compound's efficacy in smoking cessation stems from its unique pharmacological profile as a high-affinity partial agonist of the α4β2 nAChR.[3][4] This dual action involves:

-

Agonist Activity: this compound moderately stimulates the α4β2 receptor, leading to a level of dopamine release in the mesolimbic pathway that is sufficient to alleviate nicotine withdrawal symptoms and cravings.[3]

-

Antagonist Activity: By binding with high affinity to the α4β2 receptor, this compound effectively blocks nicotine from binding, thereby reducing the rewarding and reinforcing effects of smoking.[3]

This mechanism contrasts with nicotine replacement therapies (NRTs), which act as full agonists, and bupropion, which is an atypical antidepressant. Clinical trials have demonstrated that this compound is more effective than both placebo and bupropion in promoting long-term smoking abstinence.[4]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound at the α4β2 nicotinic acetylcholine receptor and its effect on dopamine release.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound, nicotine, and cytisine, providing a comparative overview of their pharmacological properties.

Table 1: In Vitro Binding Affinities (Ki) at Nicotinic Acetylcholine Receptor Subtypes

| Compound | α4β2 (Ki, nM) | α3β4 (Ki, nM) | α7 (Ki, nM) | α1βγδ (Ki, nM) |

| This compound | 0.15[1] | >500[5] | >3500[5] | >20,000[1] |

| Nicotine | 1.6[1] | - | - | - |

| Cytisine | 0.23[1] | - | - | - |

Table 2: In Vitro Efficacy at Nicotinic Acetylcholine Receptor Subtypes

| Compound | Receptor | Parameter | Value |

| This compound | α4β2 | EC50 | 3.1 µM[1] |

| Maximal Response (% of Nicotine) | ~45%[1] | ||

| α3β4 | EC50 | 55 µM[6] | |

| Maximal Response (% of Acetylcholine) | 75%[6] | ||

| α7 | EC50 | 18 µM[6] | |

| Maximal Response (% of Acetylcholine) | 93% (Full Agonist)[6] |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Value |

| Bioavailability | High, unaffected by food[7] |

| Tmax (Time to Peak Plasma Concentration) | 3-4 hours[3] |

| Plasma Protein Binding | ≤20%[3] |

| Metabolism | Minimal, 92% excreted unchanged[3] |

| Elimination Half-life (t½) | Approximately 24 hours[3] |

| Excretion | Primarily renal (glomerular filtration and active tubular secretion)[7] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that has been refined since its initial discovery. The following provides a detailed overview of a common synthetic route.

Synthetic Workflow Diagram

Detailed Experimental Protocols

The following protocols are representative of the key steps in the synthesis of this compound, based on information from various patents and publications.[8][9][10]

Step 1: Synthesis of the Tricyclic Amine Intermediate

A common starting point for this compound synthesis involves the construction of a key tricyclic amine intermediate. One reported method begins with a Diels-Alder reaction between 2-bromofluorobenzene and cyclopentadiene to form the bicyclic framework.[8] This is followed by a sequence of reactions including dihydroxylation, oxidative cleavage, and reductive amination with a protected amine to build the azabicyclic core.[8]

Step 2: Nitration

The aromatic ring of the tricyclic amine intermediate is then subjected to nitration. A typical procedure involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at controlled temperatures to introduce two nitro groups onto the aromatic ring.[9]

-

Protocol: To a solution of the tricyclic amine intermediate in a suitable solvent (e.g., sulfuric acid), a mixture of fuming nitric acid and sulfuric acid is added dropwise while maintaining the temperature at 0-5 °C. The reaction is stirred for several hours until completion, as monitored by an appropriate analytical technique (e.g., HPLC). The reaction mixture is then carefully quenched with ice and neutralized to precipitate the dinitro product, which is collected by filtration.

Step 3: Reduction of Nitro Groups

The dinitro compound is then reduced to the corresponding diamine. Catalytic hydrogenation is a commonly employed method for this transformation.

-

Protocol: The dinitro compound is dissolved in a suitable solvent (e.g., methanol or ethanol) and a hydrogenation catalyst (e.g., 5% or 10% Palladium on carbon) is added. The mixture is then subjected to hydrogen gas at a pressure of 40-50 psi in a hydrogenation apparatus. The reaction is monitored for the uptake of hydrogen and the disappearance of the starting material. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the diamine intermediate.

Step 4: Quinoxaline Ring Formation

The diamine is then reacted with glyoxal to form the pyrazine ring of the quinoxaline moiety.

-

Protocol: The diamine intermediate is dissolved in an aqueous solvent, and an aqueous solution of glyoxal is added. The reaction is typically stirred at room temperature for an extended period (e.g., 18-24 hours). The resulting quinoxaline product may precipitate from the reaction mixture and can be collected by filtration.

Step 5: Deprotection and Salt Formation

In the final step, any protecting groups on the nitrogen atom are removed. If a trifluoroacetyl group is used, it can be hydrolyzed under basic conditions (e.g., with sodium hydroxide).[8] The resulting this compound free base can then be converted to a pharmaceutically acceptable salt, such as the tartrate salt, for improved stability and handling.[9]

-

Protocol for Deprotection: The protected this compound precursor is treated with an aqueous base (e.g., 2M sodium hydroxide) in a suitable solvent (e.g., methanol) and heated to reflux. After the reaction is complete, the mixture is cooled, and the this compound free base is extracted with an organic solvent (e.g., dichloromethane). The organic extracts are combined, dried, and concentrated to yield the free base.

-

Protocol for Tartrate Salt Formation: The this compound free base is dissolved in a suitable solvent (e.g., methanol), and a solution of L-tartaric acid in the same solvent is added. The resulting precipitate of this compound tartrate is collected by filtration, washed, and dried.

Key Pharmacological and Analytical Experimental Protocols

Radioligand Binding Assay for α4β2 nAChR Affinity

-

Objective: To determine the binding affinity (Ki) of this compound for the α4β2 nicotinic acetylcholine receptor.

-

Materials:

-

Cell membranes from a cell line stably expressing the human α4β2 nAChR (e.g., HEK293 cells).

-

Radioligand: [³H]-Epibatidine.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control: A high concentration of a non-radiolabeled ligand (e.g., nicotine or cytisine).

-

This compound at various concentrations.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of [³H]-Epibatidine and varying concentrations of this compound.

-

For total binding, incubate membranes with only [³H]-Epibatidine.

-

For non-specific binding, incubate membranes with [³H]-Epibatidine and a high concentration of the non-labeled competitor.

-

Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.[11]

-

Two-Electrode Voltage Clamp Electrophysiology for Efficacy Measurement

-

Objective: To determine the efficacy (EC50 and maximal response) of this compound at the α4β2 nAChR.

-

Materials:

-

Xenopus laevis oocytes injected with cRNA encoding the human α4 and β2 nAChR subunits.

-

Two-electrode voltage clamp setup.

-

Perfusion system.

-

Recording solution (e.g., Ba²⁺-containing Ringer's solution).

-

Acetylcholine (ACh) as a reference full agonist.

-

This compound at various concentrations.

-

-

Procedure:

-

Place an oocyte expressing the α4β2 nAChRs in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

Perfuse the oocyte with the recording solution.

-

Apply ACh at a saturating concentration to determine the maximal current response.

-

After a washout period, apply this compound at various concentrations and record the elicited current.

-

Construct a concentration-response curve for this compound and fit the data to a sigmoidal dose-response equation to determine the EC50 and the maximal response relative to that of ACh.[7]

-

In Vivo Microdialysis for Dopamine Release Measurement

-

Objective: To measure the effect of this compound on extracellular dopamine levels in the nucleus accumbens of a freely moving animal (e.g., a rat).

-

Materials:

-

Stereotaxic apparatus for surgery.

-

Microdialysis probes.

-

Syringe pump.

-

Fraction collector.

-

HPLC system with electrochemical detection (HPLC-ED).

-

Artificial cerebrospinal fluid (aCSF) for perfusion.

-

This compound solution for administration (e.g., subcutaneous injection).

-

-

Procedure:

-

Surgically implant a guide cannula targeting the nucleus accumbens in an anesthetized rat.

-

After a recovery period, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant.

-

After establishing a stable baseline of dopamine levels, administer this compound to the animal.

-

Continue collecting dialysate samples to measure the change in dopamine concentration over time.

-

Analyze the dopamine concentration in the dialysate samples using HPLC-ED.[12][13]

-

Conclusion

The discovery and development of this compound exemplify a successful application of rational drug design, building upon the pharmacological knowledge of a natural product to create a highly effective therapeutic agent. Its unique mechanism as a high-affinity partial agonist at the α4β2 nicotinic acetylcholine receptor provides a dual benefit of alleviating withdrawal symptoms while reducing the rewarding effects of nicotine. The synthetic pathways to this compound have been optimized for large-scale production, and its pharmacological profile has been extensively characterized through a variety of in vitro and in vivo experimental techniques. This in-depth technical guide serves as a valuable resource for the scientific community, providing the foundational knowledge necessary to understand and potentially build upon the success of this important molecule in the ongoing effort to combat nicotine addiction.

References

- 1. WO2010023561A1 - Process for preparing this compound, this compound intermediates, and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 2. Discovery and development of this compound for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. patents.justia.com [patents.justia.com]

- 5. Therapeutic concentrations of this compound in the presence of nicotine increase action potential firing in human adrenal chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP2551269A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 7. Electrophysiological perspectives on the therapeutic use of nicotinic acetylcholine receptor partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. US8314235B2 - Process for preparing this compound, this compound intermediates, pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists this compound, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

Varenicline's Preclinical Efficacy in Addiction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Varenicline, a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), has demonstrated significant promise in preclinical models of addiction, extending beyond its established role in smoking cessation to other substances of abuse, including alcohol, cocaine, and opioids. This technical guide synthesizes the core preclinical evidence supporting this compound's efficacy, detailing its mechanism of action, summarizing quantitative data from key experimental paradigms, and outlining the methodologies employed in these seminal studies. Through a comprehensive review of the literature, this document aims to provide a detailed resource for researchers and drug development professionals investigating the therapeutic potential of this compound and similar compounds in the treatment of substance use disorders.

Introduction: Mechanism of Action

This compound's primary mechanism of action lies in its unique interaction with the α4β2 nicotinic acetylcholine receptors, which are pivotal in the reinforcing effects of nicotine and other drugs of abuse.[1][2][3] As a partial agonist, this compound exerts a dual effect: it provides a moderate and sustained level of dopamine release in the mesolimbic pathway, thereby alleviating withdrawal symptoms and cravings, while simultaneously acting as an antagonist in the presence of a full agonist like nicotine, blocking its rewarding effects.[1][4][5] Preclinical evidence also points to this compound's activity as a partial agonist at α6β2-containing nAChRs and a full agonist at α7 nAChRs, which may further contribute to its therapeutic profile.[4][6]

The diagram below illustrates the signaling pathway through which this compound modulates the mesolimbic dopamine system.

Preclinical Efficacy in Nicotine Addiction

A substantial body of preclinical research has validated this compound's effectiveness in animal models of nicotine addiction. These studies consistently demonstrate its ability to reduce nicotine self-administration, attenuate the rewarding effects of nicotine, and prevent relapse to nicotine-seeking behavior.

Quantitative Data Summary

| Experimental Model | Species | This compound Dose | Key Findings | Reference |

| Nicotine Self-Administration | Rat | 0.3-3.0 mg/kg, s.c. | Dose-dependently reduced nicotine self-administration. | [7] |

| Rat | 1 and 3 mg/kg | Dose-dependently decreased nicotine-taking behavior under a progressive-ratio schedule. | [8] | |

| Rhesus Monkey | 0.004-0.04 mg/kg/h, i.v. | Dose-dependently reduced responding for nicotine alone. | [6] | |

| Conditioned Place Preference (CPP) | Rat | 0.5, 1, and 2 mg/kg, s.c. | Attenuated the acquisition and expression of nicotine-induced CPP. | [9] |

| Dopamine Release | Rat | 1.5 mg/kg, s.c. | When given 30 minutes prior, completely suppressed nicotine-evoked dopamine release in the nucleus accumbens. | [10] |

| In vitro (rat striatal synaptosomes) | - | This compound-evoked dopamine release was ~60% lower than that evoked by nicotine. | [11] | |

| Reinstatement of Nicotine Seeking | Rat | 0.3-3.0 mg/kg, s.c. | Attenuated both nicotine prime- and combined nicotine prime plus cue-induced reinstatement. | [7] |

| Rat | - | Significantly reduced the ability of a nicotine-associated cue to reinstate extinguished nicotine-seeking behavior. | [8] |

Experimental Protocols

The intravenous self-administration paradigm is a gold-standard model for assessing the reinforcing properties of drugs.

In a typical protocol, rodents are surgically implanted with an intravenous catheter.[7] Following a recovery period, they are trained to press a lever to receive infusions of a drug, in this case, nicotine. Once stable responding is established, the effect of this compound is assessed by administering it prior to the self-administration session and measuring any changes in lever pressing behavior.

The CPP paradigm is utilized to evaluate the rewarding or aversive properties of a drug by pairing its effects with a specific environment.

The CPP apparatus consists of at least two distinct compartments. During the conditioning phase, the animal receives the drug (e.g., nicotine) and is confined to one compartment, and on alternate days, receives a placebo and is confined to the other. To test the effect of this compound on the acquisition of CPP, it is administered before the nicotine pairing. To test its effect on the expression of CPP, it is given before the final preference test. A preference for the drug-paired compartment indicates a rewarding effect.[9]

Preclinical Efficacy in Other Addictions

Preclinical research has also explored the potential of this compound in treating addiction to other substances, with promising results in alcohol and mixed findings for cocaine and opioid use disorders.

Alcohol Use Disorder

This compound has been shown to selectively decrease ethanol consumption and seeking behaviors in animal models.[12] This effect is thought to be mediated by its action on α4β2 nAChRs, which are also implicated in the rewarding effects of alcohol.[12]

| Experimental Model | Species | This compound Dose | Key Findings | Reference |

| Ethanol Self-Administration | Rat | 1 mg/kg | Blocked reinstatement of alcohol seeking induced by a cue and alcohol prime. | [13] |

| Ethanol Consumption | Mouse | - | Did not reduce drinking in α4 knockout mice but decreased drinking in animals with hypersensitive α4 nAChRs. | [14] |

| Conditioned Place Preference (CPP) | Mouse | 1 or 1.5 mg/kg | Did not significantly attenuate the expression of ethanol-induced CPP, but did reduce locomotor activity. | [15][16] |

Cocaine Use Disorder

The evidence for this compound's efficacy in cocaine addiction is less clear-cut. While some preclinical studies suggest a potential benefit, particularly in the context of co-use with nicotine, others have found no significant effect on cocaine self-administration.[17][18]

| Experimental Model | Species | This compound Dose | Key Findings | Reference |

| Cocaine Self-Administration | Rhesus Monkey | 0.004-0.04 mg/kg/h, i.v. | Did not significantly decrease self-administration of cocaine alone. | [6] |

| Nicotine + Cocaine Self-Administration | Rhesus Monkey | 0.004-0.04 mg/kg/h, i.v. | Reduced responding for a combination of nicotine and a low dose of cocaine. | [6] |

Opioid Use Disorder

Preclinical and preliminary clinical findings suggest that this compound may have a role in mitigating opioid dependence and withdrawal.

| Experimental Model | Species | This compound Dose | Key Findings | Reference |

| Conditioned Place Preference (CPP) | Rat | 0.5, 1, and 2 mg/kg, s.c. | Decreased the expression and reinstatement of morphine-induced CPP and accelerated its extinction. | [19][20] |

| Opioid Withdrawal | Human (Pilot Trial) | - | Tended to decrease opioid withdrawal scores during tapering compared to placebo. | [21] |

Conclusion

The preclinical evidence strongly supports the efficacy of this compound in treating nicotine addiction and suggests a therapeutic potential for alcohol use disorder. Its mechanism as a partial agonist at key nicotinic acetylcholine receptors provides a solid neurobiological basis for these effects. While the findings for cocaine and opioid addiction are more preliminary and require further investigation, they open new avenues for research into the broader applications of this compound and similar compounds in addiction medicine. This technical guide provides a comprehensive overview of the foundational preclinical data, offering a valuable resource for the continued development and exploration of this compound's therapeutic potential.

References

- 1. Discovery and development of this compound for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Preclinical pharmacology, efficacy, and safety of this compound in smoking cessation and clinical utility in high risk patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. The Relationship of this compound Agonism of α4β2 Nicotinic Acetylcholine Receptors and Nicotine-Induced Dopamine Release in Nicotine-Dependent Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of chronic this compound treatment on nicotine, cocaine, and concurrent nicotine+cocaine self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The alpha4beta2 nicotinic acetylcholine-receptor partial agonist this compound inhibits both nicotine self-administration following repeated dosing and reinstatement of nicotine seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound decreases nicotine self-administration and cue-induced reinstatement of nicotine-seeking behaviour in rats when a long pretreatment time is used - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of this compound and mecamylamine on the acquisition, expression, and reinstatement of nicotine-conditioned place preference by drug priming in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Specificity of this compound in blocking mesolimbic circuit activation to natural and drug rewards - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Effects of this compound on operant self-administration of alcohol and/or nicotine in a rat model of co-abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A preliminary investigation of this compound for heavy drinking smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of this compound on Ethanol-Induced Conditioned Place Preference, Locomotor Stimulation, and Sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of this compound on ethanol-induced conditioned place preference, locomotor stimulation, and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound for the treatment of Cocaine Dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 18. psychiatrist.com [psychiatrist.com]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. researchgate.net [researchgate.net]

- 21. This compound for opioid withdrawal in patients with chronic pain: a randomized, single-blinded, placebo controlled pilot trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Varenicline's Binding Affinity for Nicotinic Acetylcholine Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Varenicline is a first-line pharmacotherapy developed to aid in smoking cessation.[1] Its efficacy is rooted in its unique interaction with nicotinic acetylcholine receptors (nAChRs), the primary targets of nicotine in the brain. This compound acts as a partial agonist at specific nAChR subtypes, a mechanism that allows it to both reduce nicotine cravings and withdrawal symptoms and block the rewarding effects of nicotine from tobacco smoke.[2][3][4] This guide provides a detailed technical overview of this compound's binding affinity and functional activity across various nAChR subtypes, outlines the experimental protocols used for these determinations, and visualizes the associated signaling pathways.

Quantitative Analysis of this compound's Receptor Interactions

This compound's pharmacological profile is characterized by its high affinity and selectivity for the α4β2 nAChR subtype, which is critically involved in the reinforcing effects of nicotine and dopamine release.[2][5][6] However, this compound also interacts with other nAChR subtypes, which may contribute to its overall therapeutic effects and side-effect profile. The following tables summarize the binding affinity (Ki) and functional activity (EC50 and Emax) of this compound for various human and rat nAChR subtypes.

Binding Affinity (Ki) of this compound for nAChR Subtypes

The binding affinity of a ligand for a receptor is a measure of how tightly the ligand binds to the receptor. It is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

| nAChR Subtype | Species | Ki (nM) | Reference(s) |

| α4β2 | Human | 0.06 | [5] |

| α4β2 | Rat | 0.14 | [7][8] |

| α7 | Human | 322 | [5] |

| α7 | Rat | 125 | [9] |

| α3β4 | Rat | >8000 | [9] |

| α6β2 | Rat | 0.12 | [7][8] |

| α6β2 | Monkey | 0.13 | [7][8] |

| α1βγδ (muscle) | Torpedo | >8000 | [9] |

Note: The asterisk () indicates the possible presence of other nicotinic subunits in the receptor complex.*

Functional Activity (EC50 and Emax) of this compound at nAChR Subtypes

The functional activity of a drug is determined by its ability to elicit a biological response upon binding to a receptor. This is often quantified by the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half of the maximal response, and the maximum efficacy (Emax), which is the maximum response the drug can produce. This compound is a partial agonist at several nAChR subtypes, meaning it has an Emax that is lower than that of the endogenous agonist, acetylcholine (ACh), or a full agonist like nicotine.

| nAChR Subtype | Species | Agonist/Antagonist Profile | EC50 (µM) | Emax (% of ACh or Nicotine response) | Reference(s) |

| α4β2 | Rat | Partial Agonist | 2.3 | 13.4% (vs ACh) | [10][11] |

| α4β2 | Rat | Partial Agonist | 0.086 | 24% (vs Nicotine) | [7][8] |

| α4β2 | Monkey | Partial Agonist | 0.029 | - | [7][8] |

| α7 | Rat | Full Agonist | 18 | 93% (vs ACh) | [10] |

| α3β4 | Rat | Partial Agonist | 55 | 75% (vs ACh) | [10][11] |

| α3β2 | Rat | Weak Partial Agonist | - | <10% (vs ACh) | [10] |

| α6-containing | Rat | Weak Partial Agonist | - | <10% (vs ACh) | [10] |

| α6β2 | Rat | Partial Agonist | 0.007 | 49% (vs Nicotine) | [7][8] |

| α6β2 | Monkey | Partial Agonist | 0.014 | - | [7][8] |

Note: The asterisk () indicates the possible presence of other nicotinic subunits in the receptor complex.*

Experimental Protocols

The quantitative data presented above are derived from various in vitro experimental techniques. The following sections detail the methodologies for the key experiments cited.

Radioligand Binding Assays

Radioligand binding assays are used to determine the binding affinity (Ki) of a compound for a receptor. This technique involves the use of a radiolabeled ligand that binds to the receptor of interest. A test compound (e.g., this compound) is then added at various concentrations to compete with the radioligand for binding to the receptor.

General Protocol:

-

Membrane Preparation:

-

Binding Reaction:

-

The membrane preparation is incubated with a specific radioligand (e.g., [³H]-epibatidine for α4β2 nAChRs, [¹²⁵I]-α-bungarotoxin for α7 nAChRs).[9]

-

Varying concentrations of the unlabeled test compound (this compound) are added to the incubation mixture.

-

The reaction is allowed to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

The mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[14]

-

The filters are washed to remove any non-specifically bound radioligand.

-

-

Quantification:

-

The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Two-Electrode Voltage Clamp Electrophysiology

Two-electrode voltage clamp is a powerful electrophysiological technique used to measure the functional properties (EC50 and Emax) of ion channels, such as nAChRs, expressed in large cells like Xenopus laevis oocytes.

General Protocol:

-

Oocyte Preparation and Injection:

-

Xenopus laevis oocytes are harvested and defolliculated.

-

cRNA encoding the subunits of the desired nAChR subtype is injected into the oocytes.

-

The oocytes are incubated for several days to allow for receptor expression on the cell membrane.

-

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a saline solution.

-

Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

-

The membrane potential is clamped at a holding potential (e.g., -70 mV).[2]

-

-

Drug Application and Data Acquisition:

-

The oocyte is exposed to increasing concentrations of the test compound (this compound) by adding it to the perfusion solution.

-

The resulting ion current flowing through the nAChRs is recorded.

-

A saturating concentration of a full agonist (e.g., acetylcholine) is applied to determine the maximum current response (Imax).[2]

-

-

Data Analysis:

-

The current responses elicited by this compound are normalized to the Imax.[2]

-

A concentration-response curve is generated by plotting the normalized current against the logarithm of the this compound concentration.

-

The EC50 and Emax values are determined by fitting the data to a sigmoidal dose-response equation.

-

Signaling Pathways

Activation of nAChRs by agonists like this compound initiates intracellular signaling cascades that can influence neuronal function and survival. A key pathway implicated in nAChR-mediated effects is the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[15][16]

Upon agonist binding, the influx of Ca²⁺ through the nAChR channel can trigger the activation of PI3K.[15] Activated PI3K then phosphorylates and activates Akt (also known as protein kinase B). Akt, in turn, phosphorylates a variety of downstream targets, leading to diverse cellular responses, including the promotion of cell survival by inhibiting apoptosis and the modulation of synaptic plasticity.

Conclusion

This compound's effectiveness as a smoking cessation aid is underpinned by its well-defined pharmacological profile as a high-affinity partial agonist of the α4β2 nAChR.[2] Its interactions with other nAChR subtypes, such as α7 and α6β2*, may also play a role in its therapeutic actions. The detailed characterization of this compound's binding affinities and functional activities, made possible by robust experimental methodologies like radioligand binding assays and electrophysiology, has been crucial for understanding its mechanism of action. Further research into the downstream signaling pathways activated by this compound will continue to provide valuable insights for the development of future therapies for nicotine addiction and other neurological disorders.

References

- 1. "this compound: An oral partial nicotine agonist for smoking cessation" by Brett Feret and Orr [digitalcommons.uri.edu]

- 2. benchchem.com [benchchem.com]

- 3. psychscenehub.com [psychscenehub.com]

- 4. youtube.com [youtube.com]

- 5. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound is a potent partial agonist at α6β2* nicotinic acetylcholine receptors in rat and monkey striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists this compound, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound is a partial agonist at alpha4beta2 and a full agonist at alpha7 neuronal nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | C13H13N3 | CID 5310966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. AChBP‐targeted α‐conotoxin correlates distinct binding orientations with nAChR subtype selectivity | The EMBO Journal [link.springer.com]

- 14. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of Varenicline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth characterization of the in vitro pharmacological profile of Varenicline, a selective partial agonist of nicotinic acetylcholine receptors (nAChRs) approved for smoking cessation. The following sections detail its binding affinity and functional activity at various nAChR subtypes, the experimental protocols used for these characterizations, and the key signaling pathways it modulates.

Quantitative Pharmacological Data

The following tables summarize the binding affinity (Ki) and functional activity (EC50 and Emax) of this compound at various neuronal nAChR subtypes. These data highlight this compound's high affinity and partial agonist activity at α4β2* nAChRs, and its full agonist activity at α7 nAChRs.

Table 1: this compound Binding Affinity (Ki) at Nicotinic Acetylcholine Receptor Subtypes

| nAChR Subtype | Radioligand | Tissue/Cell Line | Species | Ki (nM) | Reference(s) |

| α4β2 | [³H]-Epibatidine | HEK293 Cells | Human | 0.4 | [1] |

| α4β2 | [¹²⁵I]-Epibatidine | Rat Striatal Sections | Rat | 0.14 ± 0.01 | [2] |

| α4β2 | [¹²⁵I]-Epibatidine | Monkey Striatal Sections | Monkey | 0.19 | [2][3] |

| α4β2 | [³H]-Nicotine | Rat Cortex | Rat | 0.06 | [4][5] |

| α6β2 | [¹²⁵I]-α-CtxMII | Rat Striatal Sections | Rat | 0.12 ± 0.02 | [2] |

| α6β2 * | [¹²⁵I]-α-CtxMII | Monkey Striatal Sections | Monkey | 0.13 | [2][3] |

| α7 | [¹²⁵I]-α-Bungarotoxin | IMR32 Cells | Human | 125 | [1] |

| α7 | Not Specified | Not Specified | Not Specified | 322 | [4][5] |

| α3β4 | [³H]-Epibatidine | HEK293 Cells | Human | Not Specified | [1] |

| α1βγδ (muscle) | [¹²⁵I]-α-Bungarotoxin | Torpedo electroplax | Torpedo | > 8000 | [1] |

The asterisk indicates the possible presence of other nicotinic subunits in the receptor complex.

Table 2: this compound Functional Activity (EC50 and Emax) at Nicotinic Acetylcholine Receptor Subtypes

| nAChR Subtype | Assay Type | Species | EC50 (µM) | Emax (% of ACh or Nicotine) | Activity Type | Reference(s) |

| α4β2 | Two-electrode voltage clamp (Xenopus oocytes) | Rat | 2.3 ± 0.3 | 13.4 ± 0.4 (vs ACh) | Partial Agonist | [6][7] |

| α4β2 | Two-electrode voltage clamp (Xenopus oocytes) | Human | 0.0543 | 7 ± 0.4 (vs ACh) | Partial Agonist | [8] |

| α4β2 | [³H]-Dopamine Release (Striatal Synaptosomes) | Rat | 0.086 | 24 (vs Nicotine) | Partial Agonist | [2] |

| α4β2 | [³H]-Dopamine Release (Striatal Synaptosomes) | Monkey | 0.029 | Not Specified (Partial Agonist) | Partial Agonist | [2][3] |

| α7 | Two-electrode voltage clamp (Xenopus oocytes) | Rat | 18 ± 6 | 93 ± 7 (vs ACh) | Full Agonist | [6][7] |

| α6β2 | [³H]-Dopamine Release (Striatal Synaptosomes) | Rat | 0.007 | 49 (vs Nicotine) | Partial Agonist | [2] |

| α6β2 | [³H]-Dopamine Release (Striatal Synaptosomes) | Monkey | 0.014 | Not Specified (Partial Agonist) | Partial Agonist | [2][3] |

| α3β4 | Two-electrode voltage clamp (Xenopus oocytes) | Rat | 55 ± 8 | 75 ± 6 (vs ACh) | Partial Agonist | [6][7] |

| α3β4 | Two-electrode voltage clamp (Xenopus oocytes) | Human | 26.3 | 96 ± 4 (vs ACh) | Full Agonist | [8] |

| α3β2 | Two-electrode voltage clamp (Xenopus oocytes) | Rat | Not Specified | <10 (vs ACh) | Weak Partial Agonist | [6][7] |

| α6-containing | Two-electrode voltage clamp (Xenopus oocytes) | Rat | Not Specified | <10 (vs ACh) | Weak Partial Agonist | [6][7] |

The asterisk indicates the possible presence of other nicotinic subunits in the receptor complex.

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize this compound's pharmacological profile are provided below.

Receptor Binding Assays

These assays determine the affinity of a ligand for a specific receptor by measuring the displacement of a radiolabeled ligand.

Protocol: Competitive Radioligand Binding Assay

-

Preparation of Membranes:

-

For α4β2, α3β4, and α6/4β4 nAChRs, membranes are prepared from HEK293 cells stably expressing the respective human receptor subtypes.[1]

-

For α7 nAChRs, membranes from IMR32 cells, which endogenously express the human α7 subtype, are used.[1]

-

For muscle-type α1βγδ nAChRs, membranes from Torpedo electroplax are utilized.[1]

-

For striatal α6β2* and α4β2* nAChRs, rat or monkey striatal sections are prepared.[2]

-

-

Radioligands:

-

[³H]-Epibatidine is commonly used to label α4β2, α3β4, and α6/4β4 nAChRs.[1]

-

[¹²⁵I]-α-Bungarotoxin is used to label α7 and α1βγδ nAChRs.[1]

-

[¹²⁵I]-α-Conotoxin MII is used to specifically label α6β2* nAChRs.[2]

-

[¹²⁵I]-Epibatidine in the presence of α-CtxMII is used to measure binding to α4β2* nAChRs in striatal preparations.[2]

-

-

Assay Procedure:

-

Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

-

The incubation is carried out in an appropriate buffer at a specific temperature and for a duration sufficient to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., nicotine).

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

These assays measure the functional response of a receptor to a ligand, such as ion channel opening or neurotransmitter release.

Protocol: Two-Electrode Voltage Clamp in Xenopus laevis Oocytes

-

Oocyte Preparation:

-

Xenopus laevis oocytes are surgically removed and defolliculated.

-

The oocytes are injected with cRNAs encoding the desired human or rat nAChR subunits (e.g., α4 and β2).

-

Injected oocytes are incubated for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution.

-

Two microelectrodes, one for voltage clamping and one for current recording, are impaled into the oocyte.

-

The oocyte membrane potential is clamped at a holding potential (e.g., -70 mV).

-

-

Drug Application:

-

This compound at various concentrations is applied to the oocyte via the perfusion system.

-

The resulting inward current, caused by the influx of cations through the activated nAChR channels, is recorded.

-

-

Data Analysis:

-

The peak current response at each this compound concentration is measured.

-

Concentration-response curves are generated by plotting the normalized current response against the logarithm of the this compound concentration.

-

The EC50 (concentration that produces 50% of the maximal response) and Emax (maximal efficacy relative to a full agonist like acetylcholine) are determined by fitting the data to a sigmoidal dose-response equation.

-

Protocol: [³H]-Dopamine Release from Striatal Synaptosomes

-

Synaptosome Preparation:

-

Striatal tissue is dissected from rats or monkeys and homogenized in a sucrose buffer.

-

The homogenate is centrifuged to isolate the synaptosomal fraction (nerve terminals).

-

-

[³H]-Dopamine Loading:

-

Synaptosomes are incubated with [³H]-dopamine, which is taken up and stored in synaptic vesicles.

-

-

Superfusion and Stimulation:

-

The [³H]-dopamine-loaded synaptosomes are placed in a superfusion chamber and continuously perfused with a physiological buffer.

-

The release of [³H]-dopamine is stimulated by a brief exposure to a high potassium concentration or an electrical field stimulation.

-

-

Drug Application:

-

This compound at various concentrations is included in the superfusion buffer before and during stimulation.

-

-

Measurement of [³H]-Dopamine Release:

-

Fractions of the superfusate are collected, and the amount of [³H]-dopamine in each fraction is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The amount of [³H]-dopamine released in the presence of this compound is compared to the release in its absence.

-

Concentration-response curves are constructed to determine the EC50 and Emax of this compound-induced dopamine release, often relative to the effect of nicotine.[2]

-